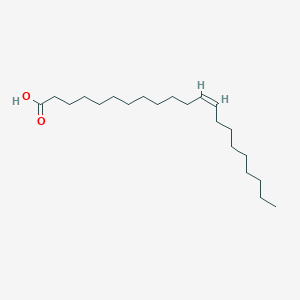

12Z-heneicosenoic acid

Description

Properties

Molecular Formula |

C21H40O2 |

|---|---|

Molecular Weight |

324.5 g/mol |

IUPAC Name |

(Z)-henicos-12-enoic acid |

InChI |

InChI=1S/C21H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h9-10H,2-8,11-20H2,1H3,(H,22,23)/b10-9- |

InChI Key |

VXCUECWODRDENC-KTKRTIGZSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCC(=O)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 12Z-Heneicosenoic Acid (CAS Number 3515-84-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

12Z-Heneicosenoic acid, a monounsaturated long-chain fatty acid, is an organic compound of interest in various scientific domains. This technical guide provides a comprehensive overview of its chemical and physical properties, bringing together available experimental and computed data. While specific experimental protocols for its synthesis and detailed biological activities remain limited in publicly accessible literature, this document outlines general methodologies for the synthesis and purification of similar long-chain unsaturated fatty acids. Furthermore, it presents a foundational understanding of the potential roles and analytical approaches for such molecules in biomedical research.

Chemical and Physical Properties

This compound, also known as (Z)-henicos-12-enoic acid or cis-12-Heneicosenoic acid, is characterized by the CAS number 3515-84-2.[1] It is a C21 fatty acid with a single cis-double bond at the 12th carbon position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 3515-84-2 | [1][2] |

| Molecular Formula | C₂₁H₄₀O₂ | [1][2] |

| Molecular Weight | 324.5 g/mol | [1][3] |

| IUPAC Name | (Z)-henicos-12-enoic acid | [3] |

| Synonyms | 12(Z)-Heneicosenoic acid, C21:1n-9 | [3] |

| Computed XLogP3 | 8.1 | [3] |

| Computed Topological Polar Surface Area | 37.3 Ų | [3] |

| Computed Heavy Atom Count | 23 | [3] |

| Computed Rotatable Bond Count | 18 | [3] |

| Computed Hydrogen Bond Donor Count | 1 | [3] |

| Computed Hydrogen Bond Acceptor Count | 2 | [3] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, commercial suppliers often provide analytical data for their products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A proton NMR (¹H-NMR) spectrum for this compound is available from the supplier BroadPharm (Catalog: BP-40914).[2] While the spectrum itself is not directly reproduced here, the expected characteristic signals for a long-chain monounsaturated fatty acid would include:

-

Olefinic protons (-CH=CH-): A multiplet typically in the region of 5.3-5.4 ppm.

-

Allylic protons (-CH₂-CH=): A multiplet around 2.0-2.1 ppm.

-

Alpha-methylene protons (-CH₂-COOH): A triplet around 2.3 ppm.

-

Terminal methyl protons (-CH₃): A triplet around 0.9 ppm.

-

Bulk methylene protons (-(CH₂)n-): A broad singlet or multiplet around 1.2-1.4 ppm.

-

Carboxylic acid proton (-COOH): A broad singlet at a variable chemical shift, typically downfield.

Infrared (IR) Spectroscopy

-

O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.

-

C-H stretch (alkane): Sharp peaks around 2925 cm⁻¹ and 2855 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp band around 1710 cm⁻¹.

-

C=C stretch (cis-alkene): A weak to medium band around 1655 cm⁻¹.

-

=C-H bend (cis-alkene): A band around 720 cm⁻¹.

Mass Spectrometry (MS)

Experimental mass spectra for this compound are not widely published. Predicted mass spectral data from PubChemLite suggests the following accurate mass values for different adducts:[4]

Table 2: Predicted Collision Cross Section (CCS) Values

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 325.31011 | 191.2 |

| [M+Na]⁺ | 347.29205 | 192.1 |

| [M-H]⁻ | 323.29555 | 187.3 |

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not available in the reviewed literature, general methods for the synthesis of long-chain Z-alkenoic acids can be adapted.

General Synthesis of Z-Alkenoic Acids

A common strategy for the stereoselective synthesis of Z-alkenes is the Wittig reaction between a stabilized ylide and an aldehyde. Another powerful method involves the partial hydrogenation of an alkyne using a poisoned catalyst, such as Lindlar's catalyst.

Conceptual Workflow for Synthesis via Alkyne Hydrogenation:

Caption: Conceptual workflow for the synthesis of this compound.

Methodology:

-

Alkylation/Coupling: A suitable C12 terminal alkyne (e.g., 1-dodecyne) can be deprotonated with a strong base (e.g., n-butyllithium) and reacted with a C9 electrophile containing a protected carboxylic acid functionality (e.g., a methyl ester of 9-bromononanoic acid) to form the C21 alkyne backbone.

-

Partial Hydrogenation: The resulting alkyne is then subjected to partial hydrogenation using a poisoned catalyst like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline). This selectively reduces the alkyne to a cis-alkene without reducing it further to an alkane.

-

Deprotection/Hydrolysis: The protecting group on the carboxylic acid is removed. For example, a methyl ester can be hydrolyzed using a base like sodium hydroxide, followed by acidification to yield the final carboxylic acid.

Purification of Long-Chain Unsaturated Fatty Acids

Purification of the final product is crucial to remove starting materials, byproducts, and any over-reduced saturated fatty acids.

General Purification Workflow:

Caption: General workflow for the purification of long-chain fatty acids.

Methodology:

-

Extraction: The crude reaction mixture is typically worked up using a liquid-liquid extraction. The organic layer containing the fatty acid is washed with brine and dried over an anhydrous salt (e.g., sodium sulfate).

-

Chromatography: The crude product is then purified by column chromatography on silica gel. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is used to elute the components. The fractions are monitored by thin-layer chromatography (TLC).

-

Characterization: The purified fractions are combined, the solvent is removed under reduced pressure, and the final product is characterized by spectroscopic methods (NMR, MS, and IR) to confirm its identity and purity.

Biological Activity and Signaling Pathways

There is a lack of specific studies on the biological activity and signaling pathways of this compound in the scientific literature. However, long-chain unsaturated fatty acids, in general, are known to play various roles in biological systems.

Unsaturated fatty acids are integral components of cell membranes, influencing their fluidity and the function of membrane-bound proteins. They can also act as signaling molecules or precursors to signaling molecules. For instance, some unsaturated fatty acids have been shown to possess antibacterial properties.

Hypothetical Signaling Pathway Involvement:

Given that other fatty acids are ligands for nuclear receptors or can be metabolized into signaling molecules, a hypothetical involvement of this compound in cellular signaling can be postulated.

Caption: Hypothetical signaling pathways for this compound.

Further research is required to elucidate the specific biological functions, mechanisms of action, and potential therapeutic applications of this compound.

Conclusion

This compound (CAS 3515-84-2) is a long-chain monounsaturated fatty acid with defined physicochemical properties. While detailed experimental data and specific biological studies are currently scarce, this guide provides a foundational repository of available information and outlines general methodologies for its synthesis and purification. The provided conceptual frameworks for its synthesis, purification, and potential biological roles are intended to serve as a starting point for researchers and drug development professionals interested in exploring the scientific potential of this molecule. Further investigation is warranted to fully characterize its spectroscopic properties, develop optimized synthesis protocols, and uncover its biological significance.

References

- 1. Synthesis of long-chain fatty acid derivatives as a novel anti-Alzheimer's agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C21H40O2 | CID 5312547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C21H40O2) [pubchemlite.lcsb.uni.lu]

Unveiling the Natural Sources of 12Z-Heneicosenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific knowledge on the natural sources of 12Z-heneicosenoic acid, a rare, odd-chain monounsaturated fatty acid. The document delves into its known occurrences in nature, proposed biosynthetic pathways, and detailed methodologies for its identification and analysis. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of lipidomics, natural product chemistry, and drug discovery.

Natural Occurrences of this compound

This compound (also known as cis-12-heneicosenoic acid) is a C21:1n-9 fatty acid that has been identified in a limited number of natural sources. Its rarity in comparison to more common even-chain fatty acids makes it a molecule of interest for further biological and chemical investigation. The known natural sources are detailed below.

Human Tissues

Recent advancements in lipidomics have enabled the identification of a wider array of fatty acids in human tissues than previously recognized. A study by Menzel et al. using a novel ozone-enabled fatty acid discovery (OzFAD) workflow, has identified this compound in human plasma, cancer cell lines, and vernix caseosa[1][2][3][4]. While the precise concentrations were not quantified in this discovery-focused study, its presence points to endogenous synthesis or dietary absorption and metabolism in humans.

Plant Kingdom

The essential oil of the Camphor tree (Cinnamomum camphora) has been identified as a natural source of cis-12-heneicosenoic acid. A study analyzing the chemical composition of commercially available essential oils reported its presence in camphor oil[5][6].

Table 1: Quantitative Data on the Natural Occurrence of this compound

| Natural Source | Organism/Tissue | Compound Name | Concentration/Abundance | Reference |

| Human | Plasma, Cancer Cell Lines, Vernix Caseosa | This compound | Identified, but not quantified | [1][2][3][4] |

| Plant Essential Oil | Cinnamomum camphora (Camphor Oil) | cis-12-Heneicosenoic acid | 1.44% of total fatty acids | [5][6] |

Proposed Biosynthesis of this compound

The biosynthesis of odd-chain fatty acids, including heneicosanoic acid (the saturated precursor to heneicosenoic acid), follows a pathway that is distinct from the more common even-chain fatty acid synthesis. The process begins with a three-carbon starter unit, propionyl-CoA, instead of the two-carbon acetyl-CoA. The subsequent introduction of a double bond to form a monounsaturated odd-chain fatty acid is catalyzed by a desaturase enzyme. While the specific enzymes responsible for the synthesis of this compound have not been definitively identified, a putative pathway can be proposed based on established biochemical principles.

The synthesis would involve the initial production of heneicosanoyl-CoA through the fatty acid synthase (FAS) system, followed by the action of a specific desaturase enzyme to introduce a cis double bond at the 12th carbon position.

Proposed biosynthetic pathway for this compound.

Experimental Protocols

The identification and quantification of this compound require specialized analytical techniques due to its low abundance and the presence of other isomeric fatty acids. Below are detailed methodologies for its extraction and analysis.

Extraction and Derivatization for GC-MS Analysis

This protocol is a general method for the extraction of total fatty acids from a biological sample and their derivatization to fatty acid methyl esters (FAMEs) for gas chromatography-mass spectrometry (GC-MS) analysis.

Materials:

-

Biological sample (e.g., plant material, cell pellet, plasma)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Internal standard (e.g., heptadecanoic acid, C17:0)

-

BF3-methanol (14% w/v) or HCl-methanol (5% v/v)

-

Hexane

-

Anhydrous sodium sulfate

-

GC-MS system with a polar capillary column (e.g., BPX70)

Procedure:

-

Homogenization and Lipid Extraction:

-

To a known amount of homogenized sample, add a chloroform:methanol mixture (2:1, v/v) to a final volume 20 times the sample volume.

-

Add a known amount of internal standard.

-

Agitate the mixture vigorously for 15 minutes.

-

Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge to separate the phases.

-

Collect the lower chloroform phase containing the lipids.

-

Evaporate the solvent under a stream of nitrogen.

-

-

Transesterification to FAMEs:

-

To the dried lipid extract, add 1-2 mL of BF3-methanol or HCl-methanol.

-

Incubate at 60-80°C for 1-2 hours in a sealed tube.

-

Cool the reaction mixture and add 1 mL of water and 2 mL of hexane.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Carefully collect the upper hexane layer containing the FAMEs.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Inject 1 µL of the FAME extract into the GC-MS.

-

Use a temperature program that allows for the separation of C21 fatty acid isomers. A typical program might start at 100°C, ramp to 240°C at 3°C/min, and hold for 15 minutes.

-

The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

-

Identification of the this compound methyl ester is based on its retention time relative to standards and its characteristic mass spectrum.

-

Ozone-Enabled Fatty Acid Discovery (OzFAD) Workflow

The OzFAD workflow is a powerful technique for the unambiguous identification of the double bond position in unsaturated fatty acids[1][2][3][4].

References

The Uncharted Path: A Technical Guide to the Proposed Biosynthesis of 12Z-Heneicosenoic Acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

12Z-Heneicosenoic acid, a monounsaturated odd-chain fatty acid, presents a unique structure with potential biological significance. However, its biosynthetic pathway has not been explicitly elucidated in scientific literature. This technical guide synthesizes established principles of fatty acid metabolism to propose a putative biosynthetic pathway for this compound. We will delve into the key enzymatic steps, from the initial priming with an odd-chain precursor to the final desaturation, providing a foundational framework for future research. This document also includes generalized experimental protocols and data presentation structures to aid in the investigation of this novel pathway.

Introduction

Odd-chain fatty acids (OCFAs) and very-long-chain fatty acids (VLCFAs) are increasingly recognized for their diverse biological roles, from serving as biomarkers to participating in cellular signaling. This compound is a C21:1 fatty acid, making it both an OCFA and a VLCFA. While the general mechanisms of fatty acid synthesis are well-understood, the specific enzymatic machinery and regulation for many atypical fatty acids remain to be fully characterized. This guide aims to bridge this knowledge gap by postulating a scientifically grounded biosynthetic pathway for this compound, thereby providing a roadmap for its empirical validation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to occur in three main stages:

-

Initiation with Propionyl-CoA: Unlike the majority of fatty acids which are even-chained and initiated with acetyl-CoA, the synthesis of an odd-chain fatty acid like heneicosenoic acid begins with propionyl-CoA as the primer.[1][2][3]

-

Elongation to Heneicosanoic Acid: The initial three-carbon unit undergoes sequential elongation cycles, adding two-carbon units from malonyl-CoA. This process is initially carried out by the cytosolic fatty acid synthase (FAS) complex, followed by further elongation of the very-long-chain fatty acid in the endoplasmic reticulum by elongase enzymes (ELOVL).[4][5][6]

-

Desaturation to this compound: The saturated C21 precursor, heneicosanoic acid (as heneicosanoyl-CoA), is then desaturated by a putative Δ12-desaturase enzyme in the endoplasmic reticulum to introduce a cis double bond at the 12th position.[1][7]

Visualizing the Proposed Pathway

The following diagram illustrates the proposed biosynthetic route from propionyl-CoA to this compound.

Caption: Proposed biosynthesis of this compound.

Quantitative Data Summary (Hypothetical)

As no specific quantitative data for the this compound biosynthesis pathway is currently available, the following tables are provided as templates for researchers to populate with experimental findings.

Table 1: Kinetic Properties of Key Biosynthetic Enzymes (Hypothetical)

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Optimal pH | Optimal Temperature (°C) |

| Fatty Acid Synthase (FAS) | Propionyl-CoA | Data Needed | Data Needed | Data Needed | Data Needed |

| Fatty Acid Elongase (ELOVL) | C17:0-CoA | Data Needed | Data Needed | Data Needed | Data Needed |

| Putative Δ12-Desaturase | Heneicosanoyl-CoA | Data Needed | Data Needed | Data Needed | Data Needed |

Table 2: Substrate and Product Concentrations in a Relevant Biological System (Hypothetical)

| Metabolite | Cellular Compartment | Concentration (µM) | Standard Deviation |

| Propionyl-CoA | Cytosol | Data Needed | Data Needed |

| Malonyl-CoA | Cytosol | Data Needed | Data Needed |

| Heneicosanoyl-CoA | Endoplasmic Reticulum | Data Needed | Data Needed |

| 12Z-Heneicosenoyl-CoA | Endoplasmic Reticulum | Data Needed | Data Needed |

Generalized Experimental Protocols

The following are generalized methodologies that can be adapted to investigate the proposed biosynthetic pathway of this compound.

Isotopic Labeling to Trace the Biosynthetic Pathway

-

Cell Culture: Culture a relevant cell line or organism known or suspected to produce this compound.

-

Precursor Incubation: Supplement the culture medium with a stable isotope-labeled precursor, such as [1-¹³C]-propionyl-CoA or [U-¹³C]-malonyl-CoA.

-

Lipid Extraction: After a defined incubation period, harvest the cells and perform a total lipid extraction using a method like the Folch or Bligh-Dyer procedure.

-

Fatty Acid Methyl Ester (FAME) Preparation: Saponify the lipid extract and methylate the free fatty acids to produce FAMEs.

-

GC-MS Analysis: Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify this compound methyl ester and determine the incorporation of the isotopic label.

Enzyme Assays for Key Biosynthetic Steps

-

Protein Extraction: Isolate cytosolic and microsomal protein fractions from the chosen biological source.

-

Substrate Incubation: For the desaturase assay, incubate the microsomal fraction with heneicosanoyl-CoA, NADH, and other necessary cofactors. For the elongase assay, incubate the microsomal fraction with a suitable long-chain acyl-CoA (e.g., C17:0-CoA), malonyl-CoA, and NADPH.

-

Reaction Quenching and Lipid Analysis: Stop the reaction and extract the lipids. Analyze the products by GC-MS or HPLC to detect the formation of 12Z-heneicosenoyl-CoA or the elongated acyl-CoA, respectively.

-

Kinetic Parameter Determination: Vary the substrate concentrations to determine the Km and Vmax of the enzymes.

Experimental Workflow Visualization

The following diagram outlines a general workflow for investigating the proposed pathway.

Caption: A generalized workflow for pathway elucidation.

Conclusion and Future Directions

The biosynthesis of this compound, while not yet empirically detailed, can be logically inferred from the fundamental principles of fatty acid metabolism. The proposed pathway, initiating with propionyl-CoA and proceeding through elongation and desaturation, provides a robust framework for guiding future research. The experimental protocols and data templates offered in this guide are intended to facilitate the systematic investigation required to validate and refine this proposed pathway. Elucidating the precise enzymatic machinery and regulatory mechanisms governing the synthesis of this compound will not only expand our understanding of lipid biochemistry but may also uncover novel therapeutic targets for metabolic diseases. Further research should focus on identifying the specific elongase and desaturase enzymes involved and characterizing their substrate specificities and regulatory controls.

References

- 1. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 2. De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]

- 4. Mammalian fatty acid elongases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bio.libretexts.org [bio.libretexts.org]

The Enigmatic Biological Role of 12Z-Heneicosenoic Acid: A Technical Overview of a Lesser-Known Long-Chain Fatty Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

12Z-Heneicosenoic acid, a monounsaturated omega-9 fatty acid with 21 carbon atoms, remains a largely uncharacterized molecule in the vast landscape of lipid biology. Despite its classification as a long-chain fatty acid, a group known for its diverse and critical physiological functions, specific data on the biological roles, signaling pathways, and metabolic fate of this compound are conspicuously absent from the current scientific literature. This technical guide addresses this knowledge gap by first presenting the limited available physicochemical information for this compound. Subsequently, it provides a broader context by discussing the known biological activities and experimental methodologies associated with structurally similar long-chain monounsaturated fatty acids. This approach aims to equip researchers with a foundational understanding and potential avenues for future investigation into this enigmatic lipid.

Introduction to this compound

This compound, also known by its lipid numbers C21:1n-9, is a long-chain fatty acid with the molecular formula C21H40O2.[1] Its structure consists of a 21-carbon chain with a single cis double bond located at the 9th carbon from the methyl end. While basic chemical and physical properties are cataloged in databases such as PubChem, detailed studies on its biological significance are not currently available.[1] The saturated counterpart, heneicosanoic acid, is known to be a component of certain natural fats and oils and has applications in the production of surfactants and lubricants.[2] However, the introduction of a cis double bond in this compound suggests the potential for distinct biological functions, as is common when comparing saturated and unsaturated fatty acids.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C21H40O2 | PubChem[1] |

| Molecular Weight | 324.5 g/mol | PubChem[1] |

| IUPAC Name | (12Z)-henicos-12-enoic acid | PubChem[1] |

| Synonyms | cis-12-Heneicosenoic acid, C21:1n-9 | PubChem[1] |

| InChI Key | VXCUECWODRDENC-KTKRTIGZSA-N | PubChem[1] |

Postulated Biological Roles Based on Analogous Fatty Acids

In the absence of direct evidence, the potential biological roles of this compound can be hypothesized based on the known functions of other long-chain monounsaturated fatty acids (LC-MUFAs), such as oleic acid (C18:1n-9). These roles often encompass cellular signaling, membrane structure, and energy metabolism.

Potential Involvement in Cellular Signaling

Many fatty acids act as signaling molecules, often through pathways involving G-protein coupled receptors (GPCRs) or by modulating intracellular signaling cascades. For instance, oleic acid has been shown to influence the phosphoinositide 3-kinase (PI3K)/Akt/endothelial nitric oxide synthase (eNOS) pathway, which is crucial for vascular function. It is plausible that this compound could interact with similar pathways, although its specific effects would depend on receptor binding affinity and downstream enzyme interactions.

Contribution to Membrane Fluidity and Structure

The incorporation of unsaturated fatty acids into cell membranes increases their fluidity, which is essential for the function of membrane-bound proteins such as receptors and enzymes. The cis double bond in this compound would introduce a kink in the acyl chain, thereby disrupting the tight packing of phospholipids and enhancing membrane fluidity.

Methodologies for Future Experimental Investigation

To elucidate the biological role of this compound, a multi-pronged experimental approach is necessary. The following protocols, adapted from studies of other fatty acids, could be employed.

Cell Culture-Based Assays

-

Cell Viability and Proliferation Assays: Human cell lines (e.g., endothelial cells, hepatocytes, or cancer cell lines) can be treated with varying concentrations of this compound. Cell viability can be assessed using MTT or WST-1 assays, while proliferation can be measured by BrdU incorporation or cell counting.

-

Gene and Protein Expression Analysis: Following treatment with this compound, changes in the expression of genes and proteins related to key signaling pathways (e.g., PI3K/Akt, MAPK) can be quantified using RT-qPCR and Western blotting, respectively.

In Vivo Studies

-

Animal Models: Rodent models can be fed diets supplemented with this compound. Subsequent analysis of plasma and tissue lipid profiles can determine its incorporation and metabolic fate. Histological examination of major organs can reveal any physiological effects.

-

Metabolomic Analysis: Mass spectrometry-based metabolomics can be used to identify downstream metabolites of this compound in biological samples, providing insights into its metabolic pathways.

References

The Discovery of cis-12-Heneicosenoic Acid: A Methodological Reconstruction

Disclaimer: Despite a comprehensive search of scientific literature and chemical databases, a seminal publication detailing the specific initial discovery, isolation, and characterization of cis-12-heneicosenoic acid could not be located. This suggests that the discovery of this particular fatty acid may not be formally documented in readily accessible scientific records or that it was identified as part of a larger lipidomic study without being the primary focus.

This technical guide, therefore, provides a reconstructed methodology based on established principles and common practices for the discovery and characterization of novel fatty acids. The experimental protocols, data tables, and visualizations presented are illustrative and serve as a guide for researchers in the field of lipidomics and natural product chemistry.

Introduction

Cis-12-heneicosenoic acid is a long-chain monounsaturated fatty acid with the chemical formula C21H40O2. As an odd-chain fatty acid, its biological significance is of potential interest, as these fatty acids are less common than their even-chain counterparts and can have unique metabolic fates and biological activities. The "discovery" of such a molecule would typically involve its isolation from a natural source, followed by rigorous structural elucidation and characterization.

Hypothetical Discovery and Isolation Workflow

The discovery of a novel fatty acid like cis-12-heneicosenoic acid would likely originate from the chemical analysis of a biological sample, such as a plant, marine organism, or microbial culture, particularly those known to produce rare or unusual lipids.[1][2]

Experimental Protocol: Extraction and Fractionation

-

Sample Collection and Preparation: A biological sample (e.g., 100g of dried plant leaves or microbial biomass) is collected, lyophilized, and ground to a fine powder.

-

Lipid Extraction: Total lipids are extracted using a modified Folch or Bligh-Dyer method. The powdered sample is homogenized in a 2:1 (v/v) mixture of chloroform and methanol. After agitation and centrifugation, the lower chloroform phase containing the total lipids is collected.

-

Fatty Acid Methyl Ester (FAME) Preparation: The total lipid extract is transesterified to fatty acid methyl esters (FAMEs) by heating with a solution of methanolic HCl or BF3-methanol. This derivatization is crucial for subsequent gas chromatography analysis.

-

Fractionation: The FAMEs mixture is then fractionated using column chromatography on silica gel or silver nitrate-impregnated silica gel (AgNO3-TLC) to separate fatty acids based on their degree of unsaturation.

Structural Elucidation and Characterization

Once a putative novel fatty acid fraction is isolated, its precise chemical structure is determined using a combination of spectroscopic and spectrometric techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of fatty acids. The FAMEs are separated based on their volatility and polarity on a GC column, and the mass spectrometer provides information about their molecular weight and fragmentation patterns.

Experimental Protocol: GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with a 5977A MSD).

-

Column: A polar capillary column (e.g., SP-2560, 100 m x 0.25 mm x 0.20 µm).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Initial temperature of 140°C for 5 min, then ramped to 240°C at 4°C/min and held for 20 min.

-

Mass Spectrometry: Electron ionization (EI) at 70 eV, with a scan range of m/z 50-550.

-

Identification: The position of the double bond in the monounsaturated FAME is typically determined by derivatization (e.g., with dimethyl disulfide - DMDS) followed by GC-MS analysis, which yields characteristic fragments.

Table 1: Hypothetical GC-MS Data for Methyl cis-12-Heneicosenoate

| Parameter | Value |

| Retention Time (min) | 45.8 |

| Molecular Ion (M+) | m/z 340 |

| Key Fragments (DMDS adduct) | m/z 187, 213 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule, which is crucial for confirming the cis configuration of the double bond.

Experimental Protocol: NMR Analysis

-

Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance III 600 MHz).

-

Solvent: Deuterated chloroform (CDCl3).

-

Experiments: 1H NMR, 13C NMR, COSY, HSQC, and HMBC spectra are acquired.

-

Analysis: The chemical shifts and coupling constants of the olefinic protons are diagnostic for the cis geometry.

Table 2: Expected 1H and 13C NMR Chemical Shifts for Key Moieties of cis-12-Heneicosenoic Acid

| Moiety | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

| -CH=CH- (Olefinic) | ~5.34 (multiplet) | ~129.9, ~130.1 |

| -CH2-COOH (α-methylene) | ~2.34 (triplet) | ~34.1 |

| -CH3 (Terminal) | ~0.88 (triplet) | ~14.1 |

| =CH-CH2- (Allylic) | ~2.01 (quartet) | ~27.2 |

Potential Biosynthesis and Biological Significance

The biosynthesis of odd-chain fatty acids like heneicosanoic acid (the saturated precursor) typically starts with propionyl-CoA instead of acetyl-CoA as the primer for fatty acid synthase.[3] The introduction of the double bond at the ∆12 position to form cis-12-heneicosenoic acid would be catalyzed by a specific fatty acid desaturase.

The biological functions of most rare, long-chain odd-carbon fatty acids are not well understood.[4] They may play roles in maintaining membrane fluidity, act as signaling molecules, or serve as precursors for other bioactive compounds. Further research is needed to elucidate the specific roles of cis-12-heneicosenoic acid in biological systems.

Conclusion

While the specific historical account of the discovery of cis-12-heneicosenoic acid remains elusive, the methodologies for such a discovery are well-established. A combination of extraction, chromatographic separation, and spectroscopic analysis would be employed to isolate and identify this novel fatty acid from a natural source. The information presented in this guide provides a framework for the experimental protocols and data interpretation that would be integral to such a scientific endeavor. Future research focusing on the natural distribution, biosynthesis, and biological activity of this and other rare fatty acids will be crucial to understanding their roles in biology and their potential applications.

References

- 1. Microbiological Aspects of Unique, Rare, and Unusual Fatty Acids Derived from Natural Amides and Their Pharmacological Profile [mdpi.com]

- 2. d-nb.info [d-nb.info]

- 3. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 4. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Presence of 12(Z)-Heneicosenoic Acid and Other Uncommon Long-Chain Fatty Acids in Marine Ecosystems: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: This technical guide addresses the current state of knowledge regarding 12(Z)-heneicosenoic acid in marine organisms. Initial investigations have revealed a significant scarcity of specific data for this particular long-chain monounsaturated fatty acid. Therefore, this document broadens its scope to encompass the wider context of uncommon and very-long-chain fatty acids (VLCFAs) in marine environments. The methodologies, data presentation, and conceptual pathways described herein are intended to serve as a foundational resource for researchers investigating these unique lipids, including the elusive 12(Z)-heneicosenoic acid.

Introduction: The Vast and Largely Unexplored Lipidome of Marine Organisms

The marine environment harbors a staggering diversity of life, much of which remains chemically uncharted. Among the myriad of bioactive molecules produced by marine organisms, fatty acids represent a class of fundamental importance, serving as essential components of cell membranes, energy reserves, and signaling molecules. While common fatty acids are well-documented, marine ecosystems are a rich source of rare and structurally unique fatty acids, including very-long-chain (≥ C22) and uncommon monounsaturated fatty acids.

These unusual fatty acids are of significant interest to researchers and drug development professionals due to their potential for novel pharmacological activities. Their unique structures can confer specificities for certain enzymes or receptors, leading to potent and selective biological effects. This guide focuses on providing a framework for the study of these molecules, with a particular interest in the C21:1 monounsaturated fatty acid, 12(Z)-heneicosenoic acid.

Quantitative Data on Uncommon Long-Chain Monounsaturated Fatty Acids in Marine Organisms

A comprehensive search of the scientific literature reveals a notable lack of quantitative data specifically for 12(Z)-heneicosenoic acid in marine organisms. While the presence of various C21 fatty acids has been noted in some marine bacteria and invertebrates, specific quantification and isomeric identification are often not performed. However, to illustrate the typical distribution of other uncommon long-chain monounsaturated fatty acids, the following table summarizes representative data from the literature. This table serves as a template for how data on 12(Z)-heneicosenoic acid, once available, could be structured.

| Fatty Acid | Organism(s) | Tissue/Fraction | Concentration (% of total fatty acids) | Reference(s) |

| Gondoic acid (20:1n-9) | Copepods (e.g., Calanus spp.) | Total Lipids | 5-20% | [Generic literature data] |

| Various fish oils | Oil | 2-15% | [Generic literature data] | |

| Erucic acid (22:1n-9) | Certain zooplankton | Total Lipids | Variable, can be significant | [Generic literature data] |

| Marine bacteria | Cell membrane | Trace to moderate amounts | [Generic literature data] | |

| Nervonic acid (24:1n-9) | Marine sponges | Phospholipids | Low but detectable levels | [Generic literature data] |

| Fish brain lipids | Phospholipids | Enriched in sphingomyelin | [Generic literature data] | |

| Ximenic acid (26:1n-9) | Some deep-sea invertebrates | Total Lipids | Rare, trace amounts | [Generic literature data] |

Note: This table is illustrative. Specific concentrations can vary significantly based on species, geographic location, season, and diet.

Experimental Protocols

The successful study of uncommon fatty acids like 12(Z)-heneicosenoic acid hinges on robust and sensitive experimental methodologies. This section details standardized protocols for the extraction, identification, and quantification of lipids from marine organisms.

Lipid Extraction from Marine Tissues (Modified Folch Method)

This protocol is a widely accepted method for the total lipid extraction from biological samples.

Materials:

-

Homogenizer (e.g., Potter-Elvehjem or bead beater)

-

Centrifuge

-

Glass centrifuge tubes with PTFE-lined caps

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

0.9% NaCl solution (aqueous)

-

Nitrogen gas supply

-

Rotary evaporator or vacuum centrifuge

Procedure:

-

Sample Homogenization: Weigh a known amount of frozen or fresh marine tissue (typically 1-10 g). Homogenize the tissue in a 2:1 (v/v) mixture of chloroform:methanol. The solvent volume should be at least 20 times the tissue volume.

-

Lipid Extraction: Transfer the homogenate to a glass centrifuge tube. Agitate for 15-20 minutes at room temperature.

-

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the extract. Vortex the mixture thoroughly and then centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

-

Collection of Lipid Phase: The lower phase (chloroform) contains the total lipids. Carefully aspirate the upper aqueous phase and the protein interface.

-

Solvent Evaporation: Transfer the chloroform phase to a pre-weighed round-bottom flask. Evaporate the solvent using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C. Alternatively, a vacuum centrifuge or a gentle stream of nitrogen can be used.

-

Lipid Quantification: Once the solvent is completely evaporated, weigh the flask to determine the total lipid mass.

-

Storage: Resuspend the lipid extract in a small volume of chloroform or another suitable solvent and store under a nitrogen atmosphere at -20°C or -80°C to prevent oxidation.

Preparation of Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the fatty acids in the total lipid extract must be converted to their more volatile methyl ester derivatives.

Materials:

-

Boron trifluoride-methanol solution (14% BF3 in methanol)

-

Hexane (HPLC grade)

-

Saturated NaCl solution (aqueous)

-

Anhydrous sodium sulfate

-

Glass reaction vials with PTFE-lined caps

-

Heating block or water bath

Procedure:

-

Reaction Setup: Place an aliquot of the total lipid extract (containing approximately 1-10 mg of lipid) in a reaction vial and evaporate the solvent under nitrogen.

-

Transesterification: Add 1-2 mL of 14% BF3-methanol solution to the dried lipid extract. Cap the vial tightly and heat at 100°C for 30-60 minutes.

-

FAME Extraction: Cool the vial to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex thoroughly.

-

Phase Separation: Allow the phases to separate. The upper hexane layer contains the FAMEs.

-

Collection and Drying: Carefully transfer the upper hexane layer to a clean vial. Add a small amount of anhydrous sodium sulfate to remove any residual water.

-

Sample Concentration: If necessary, concentrate the FAME solution under a gentle stream of nitrogen to the desired volume for GC-MS analysis.

-

Storage: Store the FAMEs at -20°C until analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the identification and quantification of fatty acids.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

A polar capillary column (e.g., a biscyanopropyl polysiloxane phase) is recommended for good separation of fatty acid isomers.

Typical GC Conditions:

-

Injector Temperature: 250°C

-

Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C) at a rate of 3-5°C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Splitless or split, depending on the sample concentration.

Typical MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 650.

Identification and Quantification:

-

Identification: Fatty acids are identified by comparing their retention times and mass spectra to those of authentic standards and by matching mass spectra to libraries such as the NIST/Wiley library.

-

Quantification: For accurate quantification, an internal standard (a fatty acid not present in the sample, e.g., C17:0 or C23:0) should be added to the sample before the transesterification step. The concentration of each fatty acid is then calculated by comparing its peak area to that of the internal standard.

Visualizations: Workflows and Hypothetical Signaling Pathways

Experimental Workflow for Fatty Acid Analysis

Caption: Workflow for the analysis of fatty acids from marine organisms.

Hypothetical Signaling Pathway for a Long-Chain Fatty Acid

While no specific signaling pathway for 12(Z)-heneicosenoic acid has been elucidated, long-chain fatty acids are known to act as signaling molecules through various mechanisms. The following diagram illustrates a generalized pathway by which a long-chain fatty acid could exert its effects.

Caption: A generalized cell surface receptor-mediated signaling pathway for a long-chain fatty acid.

Conclusion and Future Directions

The study of uncommon fatty acids in marine organisms is a burgeoning field with immense potential for discovery. While specific information on 12(Z)-heneicosenoic acid remains scarce, the analytical frameworks and conceptual pathways presented in this guide provide a robust starting point for its investigation. Future research should focus on:

-

Targeted screening: Employing high-resolution analytical techniques to screen a wide diversity of marine organisms, particularly those known to produce other unusual lipids (e.g., sponges, tunicates, and marine bacteria), for the presence of 12(Z)-heneicosenoic acid.

-

Bioactivity-guided isolation: Fractionating lipid extracts from marine organisms and testing for biological activities of interest (e.g., anti-inflammatory, anti-cancer, anti-microbial) to guide the isolation of novel fatty acids.

-

Elucidation of biosynthetic pathways: Using isotopic labeling and genomic approaches to understand how marine organisms synthesize these uncommon fatty acids.

-

Investigation of physiological roles: Once isolated or synthesized, studying the effects of 12(Z)-heneicosenoic acid on cellular and physiological processes in relevant model systems.

By applying these systematic approaches, the scientific community can begin to unravel the roles of 12(Z)-heneicosenoic acid and other enigmatic fatty acids in the intricate web of marine life, and potentially unlock new avenues for therapeutic development.

Unveiling the Potential of 12Z-Heneicosenoic Acid: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Aspects of 12Z-Heneicosenoic Acid as a Putative Lipid Biomarker

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature explicitly defining this compound as a biomarker is currently limited. This guide provides a comprehensive overview based on the known principles of very-long-chain monounsaturated fatty acids (VLC-MUFAs) and proposes a hypothetical framework for its investigation as a novel biomarker.

Introduction to this compound

This compound is a monounsaturated very-long-chain fatty acid (VLCFA) with the chemical formula C₂₁H₄₀O₂. As a member of the C21 family of fatty acids, it is characterized by a 21-carbon chain with a single double bond in the cis configuration at the 12th carbon. While its saturated counterpart, heneicosanoic acid (C21:0), is known to be present in various biological systems, including human milk fat and red blood cells, the biological significance of this compound remains largely unexplored.[1] This document serves as a technical guide for researchers interested in investigating the potential of this compound as a novel lipid biomarker.

Chemical and Physical Properties:

| Property | Value | Source |

| Molecular Formula | C₂₁H₄₀O₂ | PubChem[2] |

| Molecular Weight | 324.5 g/mol | PubChem[2] |

| IUPAC Name | (12Z)-henicos-12-enoic acid | PubChem[2] |

| Synonyms | cis-12-Heneicosenoic acid, C21:1n-9 | PubChem[2] |

Hypothetical Role as a Lipid Biomarker

Given the nascent stage of research on this compound, its role as a biomarker is currently hypothetical. However, by extrapolating from the known functions of other VLC-MUFAs, we can propose several avenues for investigation. VLCFAs are integral components of cellular lipids like sphingolipids and glycerophospholipids and can act as precursors for signaling molecules.[3] Perturbations in VLCFA metabolism are associated with a variety of inherited diseases, highlighting their physiological importance.[3]

Potential Areas of Biomarker Relevance:

-

Metabolic Disorders: Alterations in the elongation and desaturation of fatty acids are linked to metabolic diseases. Investigating the levels of this compound in conditions like obesity, insulin resistance, and non-alcoholic fatty liver disease could reveal its potential as a metabolic biomarker.

-

Inflammatory Conditions: Certain fatty acids and their derivatives are potent modulators of inflammation. The unique structure of this compound may allow it to interact with inflammatory pathways, making it a candidate biomarker for chronic inflammatory diseases.

-

Neurological Health: VLCFAs are crucial for myelin maintenance and overall brain function.[3] Exploring the presence and concentration of this compound in cerebrospinal fluid or neural tissues could provide insights into its role in neurological disorders.

-

Marine Biology and Nutrition: C21 fatty acids have been identified in some marine organisms. Therefore, this compound could serve as a biomarker for the consumption of specific marine-based foods.

Proposed Experimental Protocols for Investigation

The investigation of a novel lipid like this compound requires robust and sensitive analytical methodologies. The following protocols are proposed as a starting point for its extraction, identification, and quantification from biological samples.

Sample Preparation and Lipid Extraction

The choice of sample matrix is critical and will depend on the research question. Potential matrices include plasma, serum, red blood cells, adipose tissue, and cerebrospinal fluid.

Protocol: Modified Folch Extraction for Total Lipids

-

Homogenization: Homogenize 100 mg of tissue or 100 µL of biofluid in a 2:1 (v/v) mixture of chloroform and methanol.

-

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.

-

Lipid Collection: Centrifuge the mixture and carefully collect the lower organic phase containing the lipids.

-

Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for analysis (e.g., methanol/chloroform 1:1).

Identification and Quantification by Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard techniques for fatty acid analysis.

Protocol: GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)

-

Derivatization: Transesterify the lipid extract to fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol.

-

GC Separation: Inject the FAMEs onto a GC system equipped with a polar capillary column (e.g., a biscyanopropyl polysiloxane phase) to separate the fatty acid isomers.

-

MS Detection: Use electron ionization (EI) and scan for the characteristic fragmentation patterns of FAMEs. The molecular ion and key fragments will aid in identification. For quantification, a stable isotope-labeled internal standard of a closely related fatty acid should be used.

Protocol: LC-MS/MS Analysis of Free Fatty Acids

-

Chromatographic Separation: Separate the underivatized fatty acids using a reversed-phase C18 column with a mobile phase gradient of acetonitrile and water, both containing a small amount of formic acid to improve ionization.

-

MS/MS Detection: Employ electrospray ionization (ESI) in negative ion mode. Use a precursor ion scan to detect the parent ion of this compound (m/z 323.3).

-

Fragmentation Analysis: Perform product ion scans on the precursor ion to obtain a characteristic fragmentation pattern for structural confirmation. Multiple reaction monitoring (MRM) can be used for targeted quantification.

Potential Signaling Pathways for Investigation

Fatty acids are known to act as signaling molecules, often through interaction with specific receptors or by modulating intracellular signaling cascades. The following are potential pathways to investigate for their interaction with this compound.

G-Protein Coupled Receptors (GPCRs)

Several GPCRs, such as GPR40 (FFAR1) and GPR120 (FFAR4), are known to be activated by long-chain fatty acids. It is plausible that this compound could be a ligand for one of these known fatty acid-sensing GPCRs or for a currently orphaned GPCR.

Inflammatory Signaling Pathways (e.g., NF-κB)

Fatty acids can influence inflammatory responses by modulating key signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway. Investigations could focus on whether this compound can suppress or activate this pathway in immune cells.

Metabolic Signaling (e.g., AMPK)

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. Some fatty acids can influence AMPK activity. Studying the effect of this compound on AMPK phosphorylation and the activity of its downstream targets could reveal a role in metabolic regulation.

Data Presentation and Interpretation

As research into this compound progresses, it will be crucial to present quantitative data in a clear and standardized format to facilitate comparisons across studies.

Table of Hypothetical Quantitative Data:

| Biological Matrix | Healthy Control (ng/mL or ng/g) | Disease State (ng/mL or ng/g) | Fold Change | p-value |

| Plasma | 15.2 ± 3.1 | 45.8 ± 8.7 | 3.01 | <0.001 |

| Adipose Tissue | 250.7 ± 45.2 | 125.3 ± 30.1 | 0.50 | <0.01 |

| Cerebrospinal Fluid | Not Detected | 2.1 ± 0.5 | - | - |

This table is a template for presenting future findings and does not represent actual data.

Conclusion and Future Directions

This compound represents an uncharted area in lipid research. While its role as a biomarker is yet to be established, its unique structure as a C21 monounsaturated fatty acid makes it a compelling candidate for investigation. The hypothetical frameworks and experimental protocols outlined in this guide provide a roadmap for researchers to explore its biological functions, elucidate its involvement in signaling pathways, and ultimately determine its potential as a novel lipid biomarker for health and disease. Future research should focus on developing certified analytical standards, conducting broad lipidomics screening to identify its presence in various biological systems, and performing in vitro and in vivo studies to uncover its physiological and pathological significance.

References

- 1. G-protein coupled receptors mediating long chain fatty acid signalling in the pancreatic beta-cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lipid-Dependent Activation of the Orphan G Protein-Coupled Receptor, GPR3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ORPHAN ENDOGENOUS LIPIDS AND ORPHAN GPCRS: A GOOD MATCH - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 12Z-Heneicosenoic Acid for Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide to the synthesis of 12Z-heneicosenoic acid, a long-chain monounsaturated fatty acid of interest in various research fields. This document outlines a robust synthetic approach, provides detailed experimental protocols, and presents relevant physicochemical and spectroscopic data to aid researchers in the preparation and characterization of this molecule.

Introduction

This compound is a C21:1n-9 fatty acid characterized by a cis double bond between the 12th and 13th carbon atoms.[1] While not as common as other fatty acids, its unique structure makes it a valuable standard for analytical purposes and a potential subject of study in lipidomics and the development of novel therapeutics. This guide focuses on a well-established and reliable method for its synthesis: the Wittig reaction.

Synthetic Strategy: The Wittig Reaction

The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones and phosphonium ylides.[2][3][4] To achieve the desired Z-configuration of the double bond in this compound, a non-stabilized phosphonium ylide is employed, as these ylides favor the formation of the cis-alkene.[2]

The retrosynthetic analysis of this compound points to a disconnection at the C12-C13 double bond, yielding two key synthons: a C9 aldehyde (nonanal) and a C12 phosphonium salt derived from a ω-halo-carboxylic acid.

Diagram of the Retrosynthetic Analysis:

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

This section details the multi-step synthesis of this compound, starting from commercially available materials.

Part 1: Synthesis of the Phosphonium Salt - (11-Carboxyundecyl)triphenylphosphonium Bromide

The synthesis of the required phosphonium salt involves the reaction of 12-bromododecanoic acid with triphenylphosphine.

Reaction Scheme:

Caption: Synthesis of the phosphonium salt intermediate.

Detailed Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 12-bromododecanoic acid (1 equivalent) and triphenylphosphine (1.1 equivalents).

-

Add anhydrous acetonitrile as the solvent.

-

Heat the reaction mixture to reflux and maintain for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any unreacted triphenylphosphine.

-

Dry the resulting white solid, (11-carboxyundecyl)triphenylphosphonium bromide, under vacuum.

Part 2: The Wittig Reaction - Synthesis of this compound

This step involves the coupling of the phosphonium salt with nonanal using a strong base to generate the ylide in situ.

Reaction Scheme:

Caption: The Wittig reaction for the synthesis of this compound.

Detailed Protocol:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend (11-carboxyundecyl)triphenylphosphonium bromide (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to -78 °C using a dry ice/acetone bath.

-

Slowly add a strong base, such as n-butyllithium (n-BuLi) in hexanes (2.2 equivalents), to the suspension. The formation of the ylide is indicated by a color change to deep orange or red.

-

Stir the mixture at -78 °C for 1 hour.

-

Add a solution of nonanal (1 equivalent) in anhydrous THF dropwise to the ylide solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Part 3: Purification

The crude product is a mixture of this compound and triphenylphosphine oxide, a byproduct of the Wittig reaction. Purification is typically achieved by column chromatography.

Purification Workflow:

Caption: Purification workflow for this compound.

Detailed Protocol:

-

Prepare a silica gel column using a hexane/ethyl acetate solvent system.

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity to elute non-polar impurities.

-

Gradually increase the polarity of the eluent to isolate the desired product, this compound.

-

Monitor the fractions by TLC and combine the fractions containing the pure product.

-

Remove the solvent under reduced pressure to yield pure this compound as a colorless oil or a low-melting solid.

Data Presentation

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C21H40O2 | [1] |

| Molecular Weight | 324.5 g/mol | [1] |

| IUPAC Name | (12Z)-henicos-12-enoic acid | [1] |

| Appearance | Colorless oil or low-melting solid | - |

| Boiling Point | (Predicted) 438.9 ± 19.0 °C | [1] |

| pKa | (Predicted) 4.99 | [1] |

Spectroscopic Data (Predicted and Experimental for Analogs)

Due to the limited availability of published experimental spectra for this compound, the following table includes predicted values and typical experimental values for analogous long-chain unsaturated fatty acids. Researchers should confirm the identity of their synthesized product using standard spectroscopic techniques.

| Spectroscopic Data | Predicted/Typical Values |

| ¹H NMR (CDCl₃, 400 MHz) | δ 5.35 (m, 2H, -CH=CH-), 2.34 (t, J = 7.5 Hz, 2H, -CH₂COOH), 2.01 (q, J = 6.9 Hz, 4H, -CH₂-CH=CH-CH₂-), 1.63 (p, J = 7.4 Hz, 2H, -CH₂CH₂COOH), 1.2-1.4 (m, large, aliphatic -CH₂-), 0.88 (t, J = 6.8 Hz, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 180.1 (-COOH), 129.9 (-CH=CH-), 34.1 (-CH₂COOH), 31.9, 29.7, 29.6, 29.5, 29.3, 29.2, 29.1, 27.2, 24.7, 22.7 (aliphatic -CH₂-), 14.1 (-CH₃) |

| Mass Spectrometry (EI) | m/z (%): 324 (M⁺), fragments corresponding to cleavage at the double bond and loss of the carboxyl group. |

| Infrared (IR, neat) | ν (cm⁻¹): ~3005 (C-H stretch, vinyl), 2925, 2855 (C-H stretch, aliphatic), 1710 (C=O stretch, acid), 1465 (C-H bend), ~720 (cis C-H bend, out-of-plane) |

Conclusion

The synthesis of this compound can be reliably achieved through a Wittig reaction between nonanal and the ylide generated from (11-carboxyundecyl)triphenylphosphonium bromide. This guide provides a detailed framework for researchers to produce this valuable long-chain fatty acid for their studies. Careful execution of the experimental protocols and thorough characterization of the final product are essential for obtaining high-purity material suitable for research applications.

References

An In-depth Technical Guide to the Physical Properties of C21:1n-9 Fatty Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

C21:1n-9 fatty acid, also known as cis-12-heneicosenoic acid, is a long-chain monounsaturated fatty acid. While less common than its shorter-chain counterparts like oleic acid, the study of very-long-chain fatty acids is gaining importance in various fields, including biochemistry and pharmacology, due to their unique physical properties and potential biological roles. This technical guide provides a comprehensive overview of the known and estimated physical properties of C21:1n-9 fatty acid, detailed experimental protocols for their determination, and a look into their potential role in cellular signaling.

Core Physical Properties

The physical characteristics of C21:1n-9 fatty acid are influenced by its long hydrocarbon chain and the presence of a single cis double bond. While specific experimental data for this particular fatty acid is limited, we can infer many of its properties from data on its saturated analog, heneicosanoic acid (C21:0), and from general trends observed in fatty acid chemistry.

Data Summary

The following tables summarize the key physical and chemical properties of C21:1n-9 fatty acid. For comparison, data for the saturated counterpart, C21:0 fatty acid, is also provided.

Table 1: General and Chemical Properties

| Property | C21:1n-9 (cis-12-Heneicosenoic Acid) | C21:0 (Heneicosanoic Acid) |

| Molecular Formula | C21H40O2[1] | C21H42O2[2][3][4] |

| Molecular Weight | 324.5 g/mol [1] | 326.6 g/mol [2] |

| IUPAC Name | (Z)-henicos-12-enoic acid[1] | Heneicosanoic acid |

| Synonyms | C21:1 (n-9)[1] | Heneicosylic acid, n-Heneicosanoic acid[5] |

| CAS Number | 3515-84-2[1] | 2363-71-5[2] |

Table 2: Physical Properties

| Property | C21:1n-9 (cis-12-Heneicosenoic Acid) | C21:0 (Heneicosanoic Acid) |

| Melting Point (°C) | Estimated: ~25-30 | 74 - 76[2][3] |

| Boiling Point (°C) | Not available | 384.3 (estimated)[3] |

| Solubility in Water | Practically insoluble | Practically insoluble (0.00019 mg/L at 25°C, estimated)[3] |

| Solubility in Organic Solvents | Soluble in ethanol, chloroform, ether, and other nonpolar solvents | Soluble in ethanol (~20 mg/ml), chloroform[6] |

| XLogP3 | 8.1 (Computed)[1] | 9.1 (Computed)[2] |

Note: The melting point of C21:1n-9 is an estimation based on the general trend that monounsaturated fatty acids have significantly lower melting points than their saturated counterparts due to the bend in the hydrocarbon chain caused by the cis-double bond.

Experimental Protocols

Accurate determination of the physical properties of C21:1n-9 fatty acid requires standardized experimental procedures. Below are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

-

Sample Preparation: A small amount of the purified C21:1n-9 fatty acid is introduced into a capillary tube, which is then sealed at one end.

-

Apparatus: A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the apparatus alongside a thermometer.

-

Procedure: The temperature is raised slowly and steadily. The temperature at which the substance begins to melt (the point of initial liquefaction) and the temperature at which it becomes completely liquid are recorded as the melting point range.

Solubility Determination

-

Solvent Selection: A range of polar and nonpolar solvents (e.g., water, ethanol, chloroform, hexane) are chosen.

-

Procedure: A known amount of C21:1n-9 fatty acid is added to a specific volume of the solvent at a controlled temperature. The mixture is agitated until saturation is reached.

-

Quantification: The concentration of the dissolved fatty acid is determined by a suitable analytical method, such as gravimetric analysis after solvent evaporation or by chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment

-

Derivatization: The fatty acid is converted to its more volatile methyl ester (FAME) by reaction with a methylating agent (e.g., BF3-methanol).

-

GC Separation: The FAME sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for fatty acid analysis). The oven temperature is programmed to ramp up, separating the FAMEs based on their boiling points and polarity.

-

MS Detection: As the FAMEs elute from the GC column, they enter a mass spectrometer. The instrument records the mass spectrum of each component, which provides information about its molecular weight and fragmentation pattern, allowing for definitive identification.

Visualization of Structures and Workflows

Chemical Structure of C21:1n-9 Fatty Acid

References

- 1. 12Z-heneicosenoic acid | C21H40O2 | CID 5312547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Heneicosanoic Acid | C21H42O2 | CID 16898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for Heneicosanoic acid (HMDB0002345) [hmdb.ca]

- 4. Showing Compound Heneicosanoic acid (FDB002742) - FooDB [foodb.ca]

- 5. larodan.com [larodan.com]

- 6. HENEICOSYLIC ACID - Ataman Kimya [atamanchemicals.com]

A Technical Guide to 12Z-Heneicosenoic Acid: Suppliers, Purity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

12Z-Heneicosenoic acid (also known as cis-12-Heneicosenoic acid) is a long-chain monounsaturated fatty acid with the chemical formula C21H40O2. Its unique structure, featuring a cis double bond at the 12th carbon, makes it a molecule of interest in various research fields, including lipidomics, biochemistry, and drug development. This technical guide provides an in-depth overview of commercially available this compound, including a comparative summary of suppliers and their product purities. Furthermore, it outlines a detailed experimental protocol for purity analysis using gas chromatography-mass spectrometry (GC-MS), a standard and reliable method for fatty acid analysis. While specific biological signaling pathways for this compound are not yet well-defined in the scientific literature, this guide also touches upon the general roles of long-chain unsaturated fatty acids in cellular processes.

Suppliers and Purity of this compound

The availability of high-purity this compound is crucial for obtaining reliable and reproducible experimental results. Several chemical suppliers offer this compound, typically at purities exceeding 99%. Below is a summary of some of the key suppliers and their product specifications.

| Supplier | Product Name | CAS Number | Purity |

| INDOFINE Chemical Company | 12(Z)-HENEICOSENOIC ACID | 3515-84-2 | >99%[1] |

| BroadPharm | 12(Z)-Heneicosenoic acid | 3515-84-2 | Information not specified, NMR data available[2] |

| MedChemExpress | cis-12-Heneicosenoic acid | 3515-84-2 | High purity[3] |

| Larodan (via Greyhound Chromatography) | 12(Z)-Heneicosenoic acid | 3515-84-2 | >99%[4] |

Note: Researchers should always request a certificate of analysis from the supplier for lot-specific purity information.

Experimental Protocol: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The purity of this compound is most commonly determined by gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS). Due to the low volatility of free fatty acids, a derivatization step to convert the carboxylic acid to a more volatile ester, typically a fatty acid methyl ester (FAME), is essential.[1][3]

Derivatization to Fatty Acid Methyl Esters (FAMEs)

This procedure converts the fatty acid into its corresponding methyl ester, which is more volatile and suitable for GC analysis.

Materials:

-

This compound sample

-

Boron trifluoride-methanol (BF3-MeOH) solution (14% w/v)

-

Hexane (GC grade)

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Glass test tubes with screw caps

-

Heating block or water bath

-

Vortex mixer

Procedure:

-

Accurately weigh approximately 1-5 mg of the this compound sample into a screw-cap glass test tube.

-

Add 1 mL of 14% BF3-MeOH solution to the test tube.

-

Securely cap the tube and heat at 60-100°C for 10-30 minutes in a heating block or water bath.

-

Allow the tube to cool to room temperature.

-

Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.

-

Vortex the mixture vigorously for 1 minute to extract the FAMEs into the hexane layer.

-

Centrifuge the tube at a low speed to separate the layers.

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

-

Add a small amount of anhydrous Na2SO4 to the hexane extract to remove any residual water.

-

The sample is now ready for GC-MS analysis.

GC-MS Analysis

The following are general parameters for the GC-MS analysis of FAMEs. These may need to be optimized for the specific instrument and column being used.

Instrumentation:

-

Gas chromatograph equipped with a mass spectrometer detector.

GC Conditions:

-

Column: A polar capillary column, such as a DB-23, SP-2560, or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for the separation of fatty acid methyl esters.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C.

-

Injection Mode: Split (e.g., split ratio of 20:1) or splitless, depending on the sample concentration.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: Increase to 240°C at a rate of 3-5°C/minute.

-

Final hold: Hold at 240°C for 5-10 minutes.

-

-

Transfer Line Temperature: 250°C.

MS Conditions:

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 500.

Data Analysis: The purity is determined by calculating the peak area of the this compound methyl ester as a percentage of the total peak area of all components in the chromatogram. The mass spectrum of the peak should be compared with a reference library (e.g., NIST) to confirm the identity of the compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the scientific literature detailing the distinct biological activities or signaling pathways directly modulated by this compound. However, as a long-chain monounsaturated fatty acid, it is expected to be incorporated into cellular lipids and participate in general fatty acid metabolism.

Long-chain fatty acids are known to play diverse roles in cellular signaling, acting as precursors for signaling molecules, modulating membrane properties, and influencing gene expression through nuclear receptors like peroxisome proliferator-activated receptors (PPARs). It is plausible that this compound could have roles in these general pathways, but further research is required to elucidate its specific functions.

Visualizations

Experimental Workflow for Purity Analysis

Caption: Workflow for the purity analysis of this compound.

Generalized Fatty Acid Signaling Pathway

Caption: A generalized overview of potential fatty acid signaling pathways.

References

Preliminary Technical Guide on (Z)-henicos-12-enoic acid and Related Long-Chain Monounsaturated Fatty Acids

Disclaimer: Preliminary research indicates a significant scarcity of specific studies directly investigating (Z)-henicos-12-enoic acid. Consequently, this document provides a comprehensive overview of its known chemical properties and expands its scope to include data on other long-chain monounsaturated fatty acids (LCMUFAs) to serve as a proxy for potential biological activities and experimental methodologies. The information on related LCMUFAs should be considered for contextual understanding and to guide future research on (Z)-henicos-12-enoic acid.

Introduction to (Z)-henicos-12-enoic acid

(Z)-henicos-12-enoic acid is a long-chain monounsaturated fatty acid with the chemical formula C21H40O2.[1] As a member of the LCMUFA class, it is characterized by a carbon chain longer than 18 units.[2][3] While specific biological functions of (Z)-henicos-12-enoic acid are not well-documented, the broader class of LCMUFAs is gaining attention for its potential roles in various physiological processes.

Physicochemical Properties of (Z)-henicos-12-enoic acid

Quantitative data on the specific physicochemical properties of (Z)-henicos-12-enoic acid is limited. The following table summarizes available computed data.

| Property | Value | Source |

| Molecular Weight | 324.5 g/mol | PubChem[1] |

| IUPAC Name | (Z)-henicos-12-enoic acid | PubChem[1] |

| Synonyms | 12Z-heneicosenoic acid, C21:1n-9 | PubChem[1] |

| Molecular Formula | C21H40O2 | PubChem[1] |

Synthesis of Long-Chain Monounsaturated Fatty Acids

General Experimental Workflow for LCMUFA Synthesis

The following diagram illustrates a generalized workflow for the synthesis of long-chain monounsaturated fatty acids.

Caption: Generalized workflow for the chemical synthesis of (Z)-long-chain monounsaturated fatty acids.

Potential Biological Activities of Long-Chain Monounsaturated Fatty Acids

While data on (Z)-henicos-12-enoic acid is lacking, studies on other LCMUFAs, such as gadoleic acid (C20:1) and cetoleic acid (C22:1), have revealed several biological effects. These findings suggest potential areas of investigation for (Z)-henicos-12-enoic acid.

Effects on Endothelial Function and Inflammation

In a study involving ApoE-/- mice fed a Western diet, supplementation with gadoleic acid (C20:1) or cetoleic acid (C22:1) for 12 weeks resulted in significant improvements in atherosclerotic lesions and reduced plasma levels of inflammatory cytokines.[2][3]

| Parameter | Observation | Animal Model | Reference |

| Atherosclerotic Lesions | Significantly improved | ApoE-/- mice | [2][3] |

| IL-6 Plasma Levels | Significantly decreased | ApoE-/- mice | [2][3] |

| TNF-α Plasma Levels | Significantly decreased | ApoE-/- mice | [2][3] |

Influence on Gut Microbiota and Metabolism

The same study also highlighted the impact of LCMUFAs on the gut microbiota environment.[2][3] These changes were associated with increased production of short-chain fatty acids (SCFAs) and subsequent induction of glucagon-like peptide-1 (GLP-1) secretion, a key regulator of glucose metabolism.[2][3]

| Parameter | Observation | Implication | Reference |

| Firmicutes/Bacteroidetes Ratio | Decreased | Improved gut microbiota health | [2][3] |

| Akkermansia Abundance | Increased | Improved gut microbiota health | [2][3] |

| Serum GLP-1 Level | Upregulated | Enhanced glucose metabolism | [2][3] |

Effects on Lipid Metabolism

Studies in rats have indicated that LCMUFAs may play a role in lipid metabolism. A diet enriched with long-chain monounsaturated fatty acids led to a small but significant increase in peroxisomal β-oxidation.[5]

| Parameter | Observation | Animal Model | Reference |

| Peroxisomal β-oxidation | Small, significant increase | Rats | [5] |

| Mitochondrial β-oxidation | Small, nonsignificant decrease | Rats | [5] |

Potential Signaling Pathways

Based on the observed effects of LCMUFAs on gut microbiota and GLP-1 secretion, a potential signaling pathway can be proposed.

Caption: Proposed signaling cascade illustrating the potential mechanism of action of LCMUFAs.

Experimental Protocols